molecular formula C15H19ClN2O3 B4620329 N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B4620329
M. Wt: 310.77 g/mol
InChI Key: PIRNSMHMQVAPQF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, commonly known as 'compound X', is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of spirocyclic compounds and has a unique molecular structure, which makes it an attractive candidate for drug development.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research has been conducted on the synthesis of spiro compounds and their derivatives, which share structural similarities with N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide. For example, studies by Chimichi et al. (1984) and Kirillov et al. (2014) explore the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives and 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles, respectively, demonstrating the compound's utility in creating a range of heterocyclic structures useful in organic synthesis and potential pharmacological agents (Chimichi, Nesi, & Neri, 1984; Kirillov, Nikiforova, & Shurov, 2014).

Antiviral and Anticonvulsant Activity

Spiro compounds, including those structurally related to this compound, have been evaluated for their antiviral and anticonvulsant properties. Apaydın et al. (2020) synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spiro compounds in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020). Furthermore, Obniska et al. (2006) explored N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, indicating the compound's relevance in neuroscience research (Obniska, Kamiński, & Tatarczyńska, 2006).

Environmental Applications

The compound's derivatives have also found applications in environmental science. Akceylan et al. (2009) investigated a Mannich base derivative of a spiro compound for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating the compound's utility in water purification processes (Akceylan, Bahadir, & Yılmaz, 2009).

Material Science

In material science, spiro compounds have been used in the synthesis of novel polymers and materials with specific functional properties. For instance, the synthesis and evaluation of a calix[4]arene-based polymer for the removal of water-soluble carcinogenic substances highlight the compound's role in developing advanced materials with environmental applications (Akceylan et al., 2009).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-11-12(16)3-2-4-13(11)17-14(19)18-7-5-15(6-8-18)20-9-10-21-15/h2-4H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRNSMHMQVAPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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